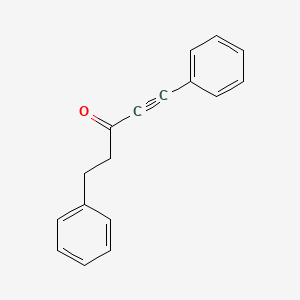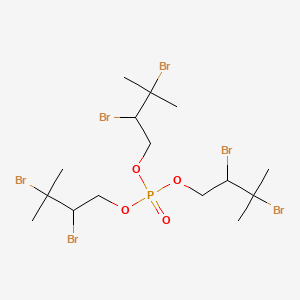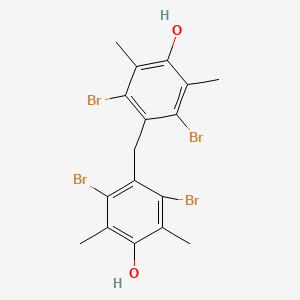
4,4'-Methylenebis(3,5-dibromo-2,6-dimethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) is an organic compound with the molecular formula C17H16Br4O2. It is a derivative of bisphenol, characterized by the presence of bromine atoms and methyl groups on the phenol rings. This compound is known for its applications in various fields, including polymer chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with formaldehyde in the presence of a catalyst, followed by bromination. The reaction conditions often include:
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Bromination: The bromination step involves the use of bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Debrominated phenols.
Substitution: Functionalized phenols with various substituents.
Applications De Recherche Scientifique
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) has several scientific research applications:
Polymer Chemistry: Used as a monomer or additive in the synthesis of flame-retardant polymers.
Material Science: Incorporated into materials to enhance thermal stability and mechanical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of high-performance materials and coatings.
Mécanisme D'action
The mechanism of action of 4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) involves its interaction with molecular targets through its phenolic and brominated groups. These interactions can lead to:
Inhibition of Enzymes: The compound can inhibit certain enzymes by binding to their active sites.
Modulation of Receptor Activity: It can interact with receptors, altering their activity and downstream signaling pathways.
Antioxidant Activity: The phenolic groups can scavenge free radicals, providing antioxidant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but lacks bromine atoms.
4,4’-Methylenebis(2,6-diethylaniline): Contains ethyl groups instead of methyl groups and amine groups instead of phenolic groups.
4,4’-Isopropylidenebis(2,6-dimethylphenol): Contains an isopropylidene bridge instead of a methylene bridge.
Uniqueness
4,4’-Methylenebis(3,5-dibromo-2,6-dimethylphenol) is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties include enhanced flame retardancy and potential biological activity, making it valuable in specialized applications.
Propriétés
Numéro CAS |
112756-51-1 |
|---|---|
Formule moléculaire |
C17H16Br4O2 |
Poids moléculaire |
571.9 g/mol |
Nom IUPAC |
3,5-dibromo-4-[(2,6-dibromo-4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C17H16Br4O2/c1-6-12(18)10(13(19)7(2)16(6)22)5-11-14(20)8(3)17(23)9(4)15(11)21/h22-23H,5H2,1-4H3 |
Clé InChI |
NRYMKBCXSUVWQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1Br)CC2=C(C(=C(C(=C2Br)C)O)C)Br)Br)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


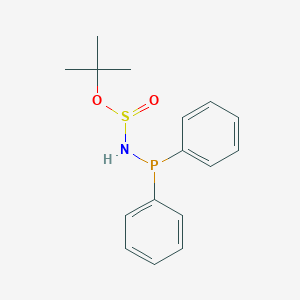
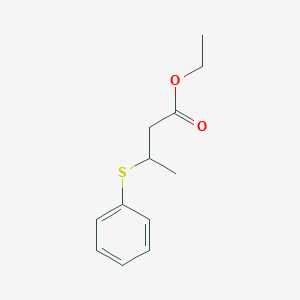
![2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]](/img/structure/B14319481.png)
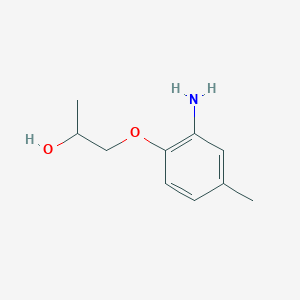

![N-[3-(4-Chlorophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14319495.png)
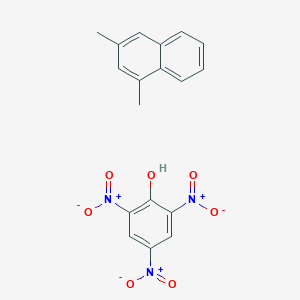
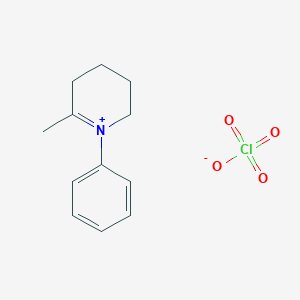

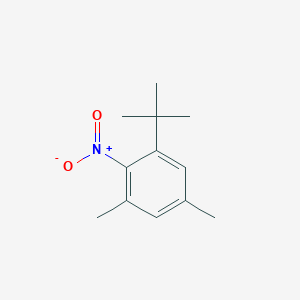

diphenyl-lambda~5~-phosphane](/img/structure/B14319512.png)
